4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide
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Overview
Description
4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide is an organic compound with the molecular formula C10H22N2O3 It is a hydrazide derivative, characterized by the presence of a hydroxy group, a methylbutoxy group, and a pentanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-5-pentanoic acid with 3-methylbutanol in the presence of a dehydrating agent to form the ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide compound. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation and ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The hydrazide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzhydrazide: Similar in structure but lacks the methylbutoxy group.
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: Contains a hydroxy and methoxy group but differs in the overall structure.
Uniqueness
4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide is unique due to the presence of the methylbutoxy group, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H22N2O3 |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylbutoxy)pentanehydrazide |
InChI |
InChI=1S/C10H22N2O3/c1-8(2)5-6-15-7-9(13)3-4-10(14)12-11/h8-9,13H,3-7,11H2,1-2H3,(H,12,14) |
InChI Key |
CVVSZJUGBAMTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC(CCC(=O)NN)O |
Origin of Product |
United States |
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